

Application Note: NMR Characterization of 2-(Diisopropylamino)ethanol

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Compound of Interest

Compound Name: 2-(Diisopropylamino)ethanol

Cat. No.: B145969

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Abstract

This application note provides a detailed protocol for the nuclear magnetic resonance (NMR) characterization of **2-(Diisopropylamino)ethanol**. It includes protocols for sample preparation and data acquisition for both proton (^1H) and carbon-13 (^{13}C) NMR spectroscopy. Summarized NMR data, including chemical shifts, multiplicities, and coupling constants, are presented in a clear tabular format. Additionally, a graphical representation of the experimental workflow is provided to guide the user through the process.

Introduction

2-(Diisopropylamino)ethanol is a key intermediate in the synthesis of various biologically active compounds and pharmaceuticals. Its structural elucidation and purity assessment are critical for quality control and drug development processes. NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. This note outlines the comprehensive NMR characterization of **2-(Diisopropylamino)ethanol**.

Chemical Structure

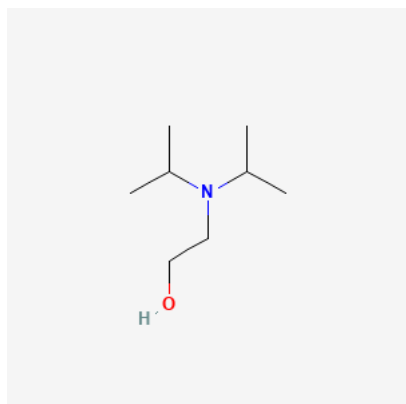


Figure 1. Chemical structure of **2-(Diisopropylamino)ethanol**.

Data Presentation

¹H NMR Data

The ¹H NMR spectrum of **2-(Diisopropylamino)ethanol** in chloroform-d (CDCl₃) exhibits distinct signals corresponding to the different proton environments in the molecule. The assignments are summarized in Table 1.[\[1\]](#)

Table 1. ¹H NMR Spectral Data of **2-(Diisopropylamino)ethanol** in CDCl₃.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.46	t	2H	-CH ₂ -OH
3.22	s (br)	1H	-OH
3.05	sept	2H	-CH(CH ₃) ₂
2.63	t	2H	-N-CH ₂ -
1.03	d	12H	-CH(CH ₃) ₂

Note: Multiplicity codes: s = singlet, d = doublet, t = triplet, sept = septet, br = broad. Coupling constants (J) are typically in the range of 6-7 Hz for the triplet and doublet signals.

¹³C NMR Data

The ^{13}C NMR spectrum provides information on the carbon framework of the molecule. The expected chemical shifts for **2-(Diisopropylamino)ethanol** in CDCl_3 are presented in Table 2.

Table 2. ^{13}C NMR Spectral Data of **2-(Diisopropylamino)ethanol** in CDCl_3 .

Chemical Shift (δ) ppm	Carbon Assignment
~59.0	$-\text{CH}_2\text{-OH}$
~50.0	$-\text{N-CH}_2-$
~48.5	$-\text{CH}(\text{CH}_3)_2$
~20.5	$-\text{CH}(\text{CH}_3)_2$

Note: These are typical chemical shift values for similar structures and may vary slightly based on experimental conditions.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

- **Sample Weighing:** Accurately weigh approximately 10-20 mg of **2-(Diisopropylamino)ethanol** for ^1H NMR and 50-100 mg for ^{13}C NMR into a clean, dry vial.
- **Solvent Addition:** Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard to the vial.
- **Dissolution:** Gently swirl or vortex the vial to ensure the sample is completely dissolved.
- **Transfer to NMR Tube:** Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
- **Filtration (Optional):** If any particulate matter is visible, filter the solution through a small cotton plug in the pipette during transfer.
- **Capping:** Cap the NMR tube securely.

NMR Data Acquisition

The following are general parameters for acquiring NMR data on a standard 400 MHz spectrometer. Instrument-specific parameters may need to be optimized.

^1H NMR Acquisition:

- Spectrometer: 400 MHz
- Solvent: CDCl_3
- Temperature: 298 K
- Pulse Program: Standard single-pulse experiment (e.g., zg30)
- Number of Scans: 16-32
- Relaxation Delay: 1.0 s
- Acquisition Time: ~4 s
- Spectral Width: -2 to 12 ppm

^{13}C NMR Acquisition:

- Spectrometer: 100 MHz (for a 400 MHz ^1H instrument)
- Solvent: CDCl_3
- Temperature: 298 K
- Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)
- Number of Scans: 1024 or more, depending on concentration
- Relaxation Delay: 2.0 s
- Acquisition Time: ~1-2 s

- Spectral Width: -10 to 220 ppm

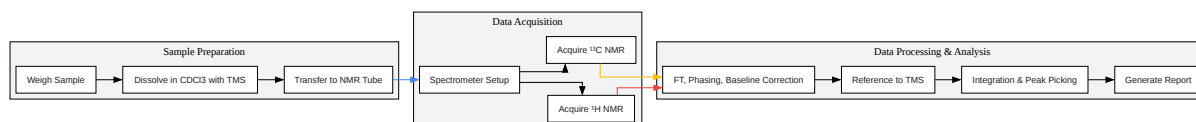
Data Processing and Analysis

- Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phase Correction: Manually or automatically correct the phase of the spectrum.
- Baseline Correction: Apply a baseline correction to ensure a flat baseline.
- Referencing: Reference the spectrum to the TMS signal at 0.00 ppm for both ^1H and ^{13}C spectra.
- Integration: Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.
- Peak Picking: Identify the chemical shifts (δ) of all signals.
- Multiplicity and Coupling Constant Analysis: Analyze the splitting patterns in the ^1H NMR spectrum to determine the multiplicity and measure the coupling constants (J).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the NMR characterization of **2-(Diisopropylamino)ethanol**.



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Caption: Experimental workflow for NMR characterization.

Signaling Pathway Logical Relationship

The spin-spin coupling interactions in the **2-(Diisopropylamino)ethanol** molecule can be represented as a signaling pathway, where neighboring protons influence each other's signals.

Caption: Proton coupling relationships in the molecule.

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References

- 1. 2-Diisopropylaminoethanol (96-80-0) ¹H NMR spectrum [chemicalbook.com]
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